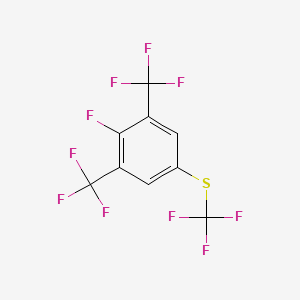
1,3-Bis(trifluoromethyl)-2-fluoro-5-(trifluoromethylthio)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(trifluoromethyl)-2-fluoro-5-(trifluoromethylthio)benzene is a fluorinated aromatic compound known for its unique chemical properties and applications. The presence of multiple trifluoromethyl groups and a trifluoromethylthio group makes it highly electron-withdrawing, which significantly influences its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Bis(trifluoromethyl)-2-fluoro-5-(trifluoromethylthio)benzene typically involves the introduction of trifluoromethyl groups and a trifluoromethylthio group onto a benzene ring. One common method includes the reaction of 1,3-bis(trifluoromethyl)benzene with a fluorinating agent and a trifluoromethylthiolating reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as chromium chloride (CrCl3) or iron iodide (FeI2) to facilitate the substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and thiolation processes using specialized equipment to handle the highly reactive and potentially hazardous reagents. The process is optimized to achieve high yields and purity while ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: 1,3-Bis(trifluoromethyl)-2-fluoro-5-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: Due to the electron-withdrawing nature of the trifluoromethyl groups, the compound can undergo nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability imparted by the trifluoromethyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under anhydrous conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the fluorine or trifluoromethylthio groups.
Scientific Research Applications
1,3-Bis(trifluoromethyl)-2-fluoro-5-(trifluoromethylthio)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds and materials.
Biology: The compound’s unique properties make it useful in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is explored for its potential use in pharmaceuticals, particularly in the development of drugs with enhanced metabolic stability and bioavailability.
Mechanism of Action
The mechanism by which 1,3-Bis(trifluoromethyl)-2-fluoro-5-(trifluoromethylthio)benzene exerts its effects is primarily through its electron-withdrawing trifluoromethyl groups. These groups stabilize negative charges and influence the compound’s reactivity in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological studies or reactivity in chemical synthesis .
Comparison with Similar Compounds
- 1,3-Bis(trifluoromethyl)benzene
- 2,4-Bis(trifluoromethyl)phenyl derivatives
- Hexafluoro-m-xylene
Uniqueness: 1,3-Bis(trifluoromethyl)-2-fluoro-5-(trifluoromethylthio)benzene is unique due to the presence of both trifluoromethyl and trifluoromethylthio groups, which impart distinct electronic properties. This makes it more reactive and versatile compared to similar compounds that lack the trifluoromethylthio group .
Properties
Molecular Formula |
C9H2F10S |
|---|---|
Molecular Weight |
332.16 g/mol |
IUPAC Name |
2-fluoro-1,3-bis(trifluoromethyl)-5-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H2F10S/c10-6-4(7(11,12)13)1-3(20-9(17,18)19)2-5(6)8(14,15)16/h1-2H |
InChI Key |
LUMPSNJTCWVAMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)F)C(F)(F)F)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















